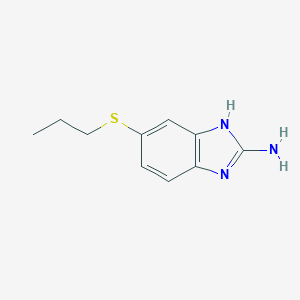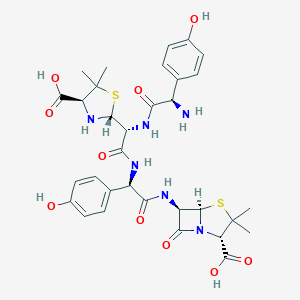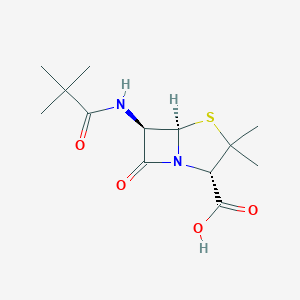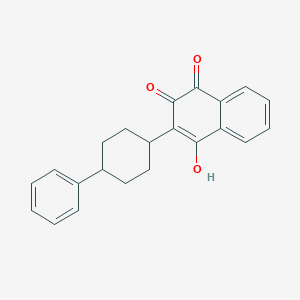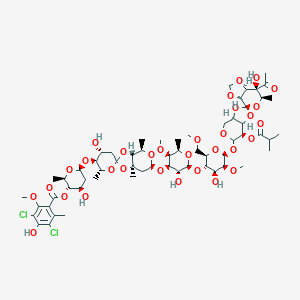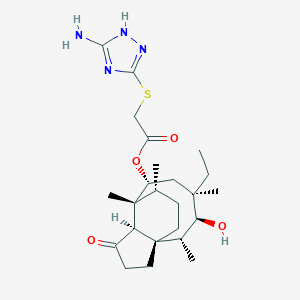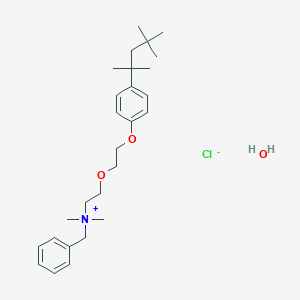
Benzethonium chloride
描述
Benzethonium chloride, also known as hyamine, is a synthetic quaternary ammonium salt. It is an odorless white solid that is soluble in water. This compound exhibits surfactant, antiseptic, and anti-infective properties, making it a versatile antimicrobial agent. It is commonly used in first aid antiseptics, cosmetics, toiletries, and as a hard surface disinfectant in the food industry .
准备方法
Synthetic Routes and Reaction Conditions: Benzethonium chloride is synthesized through a multi-step process involving the reaction of benzyldimethylamine with 2-(2-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)ethoxy)ethyl chloride. The reaction typically occurs in the presence of a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the reaction. The product is then purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The reaction mixture is continuously stirred to ensure uniformity, and the product is isolated through filtration and drying processes. The final product is subjected to quality control tests to ensure its purity and efficacy .
化学反应分析
Types of Reactions: Benzethonium chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized by strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products:
Oxidation: Formation of benzethonium oxide.
Reduction: Formation of benzyldimethylamine derivatives.
Substitution: Formation of various substituted benzethonium compounds.
科学研究应用
Benzethonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and phase transfer catalyst in organic synthesis.
Biology: Employed as an antimicrobial agent in microbiological studies to test the efficacy against various pathogens.
Medicine: Utilized in topical antiseptics, mouthwashes, and anti-itch ointments due to its broad-spectrum antimicrobial activity.
Industry: Applied as a disinfectant in the food processing industry and as a preservative in pharmaceutical formulations
作用机制
Benzethonium chloride exerts its antimicrobial effects by disrupting the cell membranes of microorganisms. The positively charged nitrogen atom in its structure interacts with the negatively charged components of microbial cell membranes, leading to increased permeability and cell lysis. This disruption inhibits the growth and proliferation of bacteria, fungi, and viruses. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating caspases and causing mitochondrial membrane potential loss .
相似化合物的比较
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties but different structural features.
Chlorhexidine: A bisbiguanide compound used as an antiseptic and disinfectant.
Cetylpyridinium chloride: A quaternary ammonium compound used in mouthwashes and throat lozenges
Uniqueness: Benzethonium chloride is unique due to its broad-spectrum antimicrobial activity and its ability to act as a surfactant. Its structure allows it to be highly effective against a wide range of pathogens, including methicillin-resistant Staphylococcus aureus, Escherichia coli, and Clostridium difficile. Additionally, its use in various industries, from cosmetics to food processing, highlights its versatility and effectiveness .
属性
CAS 编号 |
5929-09-9 |
|---|---|
分子式 |
C27H42NO2.Cl.H2O C27H44ClNO3 |
分子量 |
466.1 g/mol |
IUPAC 名称 |
benzyl-dimethyl-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]azanium;chloride;hydrate |
InChI |
InChI=1S/C27H42NO2.ClH.H2O/c1-26(2,3)22-27(4,5)24-13-15-25(16-14-24)30-20-19-29-18-17-28(6,7)21-23-11-9-8-10-12-23;;/h8-16H,17-22H2,1-7H3;1H;1H2/q+1;;/p-1 |
InChI 键 |
VAPZFIMSURJAMN-UHFFFAOYSA-M |
SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCC[N+](C)(C)CC2=CC=CC=C2.[Cl-] |
规范 SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCC[N+](C)(C)CC2=CC=CC=C2.O.[Cl-] |
颜色/形态 |
COLORLESS CRYSTALS |
熔点 |
327 to 331 °F (NTP, 1992) |
物理描述 |
Thin hexagonal plates. Melting point 323.6-327.2 °F (162-164 °C). pH of 1% aqueous solution: 4.8-5.5. (NTP, 1992) |
溶解度 |
5 to 10 mg/mL at 70 °F (NTP, 1992) |
同义词 |
Benzethonium Chloride Monohydrate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





